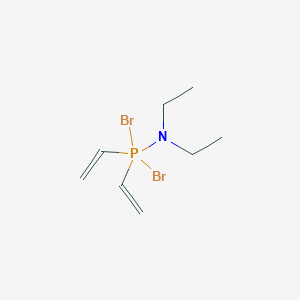
Beryllium--tantalum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–tantalum (1/1) is a compound consisting of equal parts beryllium and tantalum. Beryllium is a lightweight, strong, and brittle metal, while tantalum is a dense, hard, and highly corrosion-resistant metal. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beryllium–tantalum (1/1) can be synthesized through several methods, including metallothermic reduction and molten salt electrolysis. In metallothermic reduction, reactive metals such as magnesium or sodium are used to reduce beryllium and tantalum oxides to their metallic forms. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of beryllium–tantalum (1/1) often involves the reduction of beryllium and tantalum oxides using carbon or other reducing agents. The process is carried out in a high-temperature furnace, and the resulting metal is purified through electrolysis or other refining techniques.
Análisis De Reacciones Químicas
Types of Reactions: Beryllium–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Beryllium is known to form a protective oxide layer, which makes it resistant to further oxidation. Tantalum, on the other hand, is highly resistant to corrosion and oxidation due to its stable oxide layer.
Common Reagents and Conditions: Common reagents used in reactions with beryllium–tantalum (1/1) include acids such as hydrochloric acid and sulfuric acid, which can dissolve the protective oxide layers and allow further reactions. The compound can also react with halogens to form halides.
Major Products: The major products formed from reactions involving beryllium–tantalum (1/1) include beryllium oxide, tantalum oxide, and various halides. These products are often used in further chemical processes or as materials in industrial applications.
Aplicaciones Científicas De Investigación
Beryllium–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology and medicine, the compound is studied for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion. In industry, beryllium–tantalum (1/1) is used in the production of high-performance alloys and electronic components.
Mecanismo De Acción
The mechanism of action of beryllium–tantalum (1/1) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In medical applications, its biocompatibility and resistance to corrosion make it suitable for use in implants and other devices.
Comparación Con Compuestos Similares
Beryllium–tantalum (1/1) is unique compared to other similar compounds due to its combination of lightweight, strength, and corrosion resistance. Similar compounds include beryllium-aluminum and tantalum-niobium alloys, which also exhibit high strength and corrosion resistance but may not have the same combination of properties as beryllium–tantalum (1/1).
List of Similar Compounds:- Beryllium-aluminum alloy
- Tantalum-niobium alloy
- Beryllium-copper alloy
- Tantalum-tungsten alloy
Beryllium–tantalum (1/1) stands out due to its unique combination of properties, making it valuable in a wide range of applications.
Propiedades
Número CAS |
64544-44-1 |
|---|---|
Fórmula molecular |
BeTa |
Peso molecular |
189.9601 g/mol |
Nombre IUPAC |
beryllium;tantalum |
InChI |
InChI=1S/Be.Ta |
Clave InChI |
MKLDNBMOMTWQRN-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


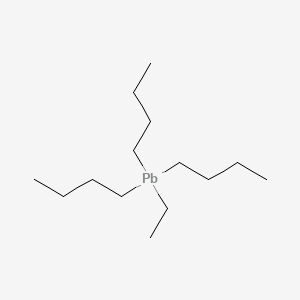
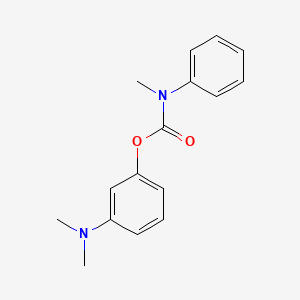
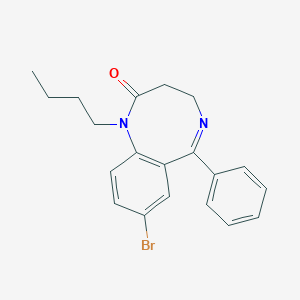
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

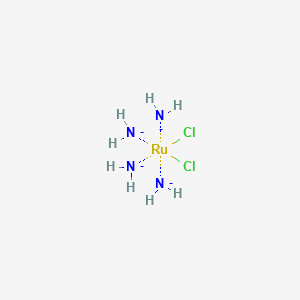
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
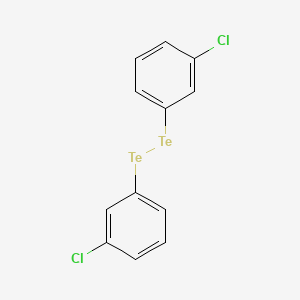
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
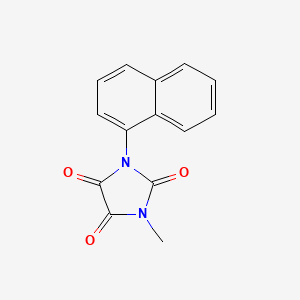
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
